molecular formula C10H16O3 B14476938 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- CAS No. 71843-50-0

2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)-

Cat. No.: B14476938
CAS No.: 71843-50-0
M. Wt: 184.23 g/mol
InChI Key: DMSLPCPZNHHRMJ-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- is an organic compound with the molecular formula C10H16O3 This compound is a derivative of cyclohexenone, characterized by the presence of hydroxyl groups at positions 2 and 6, a methyl group at position 3, and an isopropyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Cyclohexenone: One common method involves the hydroxylation of cyclohexenone derivatives.

    From Resorcinol: Another method involves the cyclization of resorcinol derivatives.

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- often involves catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a well-documented method .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the compound can result in the formation of cyclohexanol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Vanadium pentoxide, sulfuric acid.

Major Products

    Oxidation: Formation of 2,6-diketocyclohexenone.

    Reduction: Formation of 2,6-dihydroxycyclohexanol.

    Substitution: Formation of various substituted cyclohexenone derivatives.

Scientific Research Applications

2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two hydroxyl groups at positions 2 and 6 in 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- makes it unique compared to its analogs

Properties

CAS No.

71843-50-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2,6-dihydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O3/c1-6(2)10(13)5-4-7(3)8(11)9(10)12/h6,11,13H,4-5H2,1-3H3

InChI Key

DMSLPCPZNHHRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(CC1)(C(C)C)O)O

Origin of Product

United States

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